2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine is an organic compound that features a pyridine ring substituted with a chloro group and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine typically involves the reaction of 2-chloro-5-chloromethylpyridine with 2-methylimidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism where the imidazole nitrogen attacks the chloromethyl group, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to remove the chloro group or to modify the imidazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under reflux.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of dechlorinated or reduced imidazole derivatives.
Scientific Research Applications
2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for the development of functional materials, including catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their signaling pathways. These interactions lead to the observed biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-chloromethylpyridine
- 2-methylimidazole
- 2-chloro-5-(1H-imidazol-1-ylmethyl)pyridine
Uniqueness
2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine is unique due to the presence of both a chloro-substituted pyridine ring and a methyl-substituted imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.
Biological Activity
2-Chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine (CAS Number: 861207-54-7) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridine ring substituted with a chloro group and an imidazole moiety, which contributes to its reactivity and interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Property | Value |
---|---|
IUPAC Name | 2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine |
Molecular Formula | C10H10ClN3 |
Molecular Weight | 211.65 g/mol |
InChI | InChI=1S/C10H10ClN3/c1-8-12-4-5... |
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-5-chloromethylpyridine with 2-methylimidazole in the presence of a base such as potassium carbonate, usually conducted in dimethylformamide (DMF) under reflux conditions. This nucleophilic substitution reaction leads to the formation of the desired product, which can be optimized for industrial production through continuous flow reactors to improve yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. It serves as a building block for the synthesis of pharmaceutical compounds that target various pathogens. For instance, derivatives of this compound have shown effectiveness against resistant strains of bacteria, demonstrating its potential as an antibacterial agent .
Anticancer Activity
The compound has been evaluated for its anticancer properties , particularly due to the presence of the imidazole ring, which can interact with biological macromolecules such as enzymes and receptors involved in cancer progression. Studies have reported that similar imidazole-containing compounds exhibit antiproliferative effects on various cancer cell lines, including breast and liver cancer cells .
Table: Summary of Biological Activities
Activity Type | Description |
---|---|
Antibacterial | Effective against multiple strains, including resistant bacteria |
Antifungal | Potential applications in antifungal therapies |
Anticancer | Inhibits proliferation in several cancer cell lines |
Enzyme Inhibition | Interacts with specific enzymes, potentially modulating their activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole moiety can coordinate with metal ions in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the compound may bind to receptor sites, influencing signaling pathways associated with cell growth and survival .
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- Anticancer Study : A study demonstrated that derivatives containing the imidazole structure showed significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compounds were found to induce apoptosis through various pathways .
- Antibacterial Evaluation : Another investigation focused on the antibacterial properties of related compounds, revealing that they exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics against Staphylococcus aureus and Escherichia coli .
Properties
IUPAC Name |
2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-12-4-5-14(8)7-9-2-3-10(11)13-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQJHHQYHBXODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820503 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.